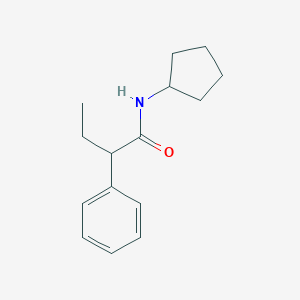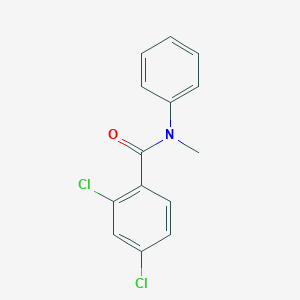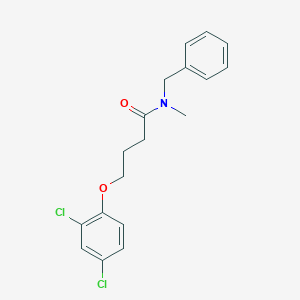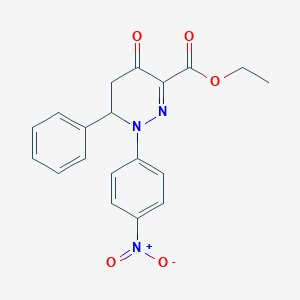
N-cycloheptyl-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 and is a potent and selective PPARδ agonist. The compound has gained significant attention due to its potential applications in various fields, including scientific research.
Mécanisme D'action
N-cycloheptyl-3,3-dimethylbutanamide acts as a selective PPARδ agonist, which activates the receptor and induces the transcription of target genes. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, which results in increased energy expenditure and improved metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride levels. The compound also enhances glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a valuable tool for investigating the role of PPARδ in different biological processes. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-3,3-dimethylbutanamide. One of the potential applications of the compound is in the treatment of metabolic disorders such as type 2 diabetes and obesity. The compound has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the long-term effects of this compound on lipid metabolism, glucose homeostasis, and inflammation.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutyric acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, which results in the formation of this compound.
Applications De Recherche Scientifique
N-cycloheptyl-3,3-dimethylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to activate PPARδ, which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The compound has been used in various studies to investigate the role of PPARδ in different biological processes such as energy metabolism, muscle development, and cancer.
Propriétés
Formule moléculaire |
C13H25NO |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)10-12(15)14-11-8-6-4-5-7-9-11/h11H,4-10H2,1-3H3,(H,14,15) |
Clé InChI |
HWQPXVSWGQVLLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
SMILES canonique |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)

